N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-13-2-8-17(9-3-13)28(25,26)23-19-22-16(12-27-19)10-18(24)21-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPOKGGQMJJODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.
- Molecular Formula : C19H18ClN3O3S2
- Molecular Weight : 435.94 g/mol
- IUPAC Name : N-[(4-chlorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole moieties. For instance, chloroacetamides similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi such as Candida albicans . The presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anticancer Activity
The thiazole derivatives have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of these compounds with cellular targets are essential for their therapeutic potential.
Study 1: Antimicrobial Efficacy
A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of chloroacetamides, revealing that those with para-substituted phenyl rings exhibited superior antimicrobial activity. The study confirmed that N-(4-chlorophenyl) derivatives were particularly effective due to their ability to disrupt bacterial cell membranes .
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA |
|---|---|---|---|
| N-(4-chlorobenzyl)-2-acetamide | Moderate | High | High |
| N-(3-bromophenyl)-2-acetamide | Low | Moderate | High |
| N-(4-fluorophenyl)-2-acetamide | High | High | Moderate |
Study 2: Inhibition of Acetylcholinesterase
Research has indicated that thiazole-based compounds can serve as acetylcholinesterase inhibitors, which is relevant in the context of Alzheimer's disease treatment. Compounds structurally related to this compound showed promising results in inhibiting acetylcholinesterase activity, suggesting potential applications in neurodegenerative disease therapies .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has demonstrated that compounds similar to N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exhibit significant anti-inflammatory and analgesic effects. A study synthesized various thiazole derivatives and evaluated their efficacy in reducing inflammation and pain in animal models. The results indicated that specific derivatives showed superior activity compared to standard reference drugs, suggesting potential applications in treating inflammatory conditions .
Antimalarial Activity
Another critical area of research involves the antimalarial properties of thiazole-based compounds. A study focused on synthesizing sulfonamide-carboxamide hybrids, including derivatives related to this compound. These compounds were tested against Plasmodium falciparum, the causative agent of malaria, and demonstrated promising inhibitory effects on key enzymes involved in the parasite's life cycle. This positions such compounds as potential candidates for developing new antimalarial therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of thiazole rings followed by the introduction of sulfonamide groups, which enhance the compound's biological activity. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of thiazole derivatives in clinical settings. For instance, observational research on patients with chronic inflammatory diseases has shown that these compounds can significantly reduce symptoms when used as adjunct therapy alongside conventional treatments . The integration of these compounds into treatment regimens could enhance patient outcomes.
Summary of Findings
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide and thiazole moieties undergo oxidation under controlled conditions:
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Hydrogen peroxide (H₂O₂) in acetic acid/methanol selectively oxidizes sulfur-containing groups, forming sulfoxide derivatives .
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Potassium permanganate (KMnO₄) in acidic media cleaves the thiazole ring, generating carboxylic acid intermediates.
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid/MeOH, 25°C, 4 hr | Sulfoxide derivative | 75–85% | |
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 2 hr | Thiazole ring-opened carboxylic acid | 62% |
Nucleophilic Substitution
The acetamide and sulfonamide groups facilitate nucleophilic displacement:
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Chlorine displacement : The 4-chlorobenzyl group reacts with amines (e.g., morpholine) in DMF at 80°C, yielding substituted benzyl derivatives .
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Thiazole C-2 substitution : The thiazol-2-yl acetamide undergoes coupling with mercapto derivatives (e.g., thiophenol) via S-alkylation .
Hydrolysis and Degradation
The compound exhibits pH-dependent hydrolysis:
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Acidic hydrolysis (HCl, 1 M, reflux): Cleaves the acetamide bond, yielding 2-(2-amino-thiazol-4-yl)acetic acid and 4-chlorobenzyl sulfonamide .
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Basic hydrolysis (NaOH, 0.5 M, 60°C): Degrades the sulfonamide group, producing sulfonic acid and aniline derivatives.
Stability Profile :
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Stable in neutral buffers (pH 6–8, 25°C) for >24 hr.
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Degrades rapidly at pH <3 or >10.
Cyclization Reactions
The chloroacetamide side chain participates in cyclization:
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Ammonium thiocyanate (NH₄SCN) in ethanol induces cyclization to form thiazolidin-4-one derivatives .
Table 2: Cyclization Parameters
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₄SCN | EtOH, reflux, 4 hr | 2-iminothiazolidin-4-one | 80% |
Acylation and Alkylation
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Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in the presence of triethylamine to form N-acylated derivatives .
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Alkylation : The sulfonamide nitrogen undergoes alkylation with iodomethane under basic conditions, yielding N-methylated products .
Biological Activity-Driven Modifications
Comparison with Similar Compounds
Substituent Variations on the Thiazole/Acetamide Core
Key structural analogues include:
Key Observations :
- Substituent Impact on Solubility: The morpholinoethoxy group in the compound from enhances water solubility compared to the hydrophobic 4-chlorobenzyl group in the target compound.
- Thermal Stability: Melting points correlate with substituent bulk and hydrogen-bonding capacity. For example, the 4-chlorobenzylthio derivative (138–140°C, ) has a higher melting point than the morpholinoethoxy analogue (114–116°C, ), likely due to stronger van der Waals interactions.
- Spectral Signatures: The sulfonamido group (S=O) in the target compound and analogues (e.g., ) shows IR absorption at ~1250 cm⁻¹, distinct from non-sulfonylated derivatives like N-(4-phenyl-2-thiazolyl)acetamide .
Core Heterocycle Modifications
- Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., ) exhibit lower yields (72–88%) compared to thiazole-based compounds (21–33%, ), possibly due to increased steric hindrance in thiadiazole synthesis.
- Triazole Hybrids : Compounds with triazole-thione moieties (e.g., ) show tautomerism (thione vs. thiol forms), confirmed by the absence of νS-H (~2500 cm⁻¹) in IR spectra. This contrasts with the stable thiazole-sulfonamido structure of the target compound.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 4-methylphenylsulfonamido group enhances hydrogen-bonding interactions with biological targets (e.g., enzyme active sites), as seen in similar triazole-sulfonamide hybrids .
- Synthetic Challenges: Lower yields in morpholinoethoxy derivatives () suggest steric hindrance during N-acylation, necessitating optimized reaction conditions.
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiazole Core Formation : Start with 2-amino-4-substituted thiazole derivatives. For example, 2-chloro-N-(4-phenylthiazol-2-yl)acetamide is synthesized via N-acylation of phenylthiazol-2-amine with ethyl chloroacetate in THF using dispersed sodium .
Sulfonamido Group Introduction : React the thiazole intermediate with 4-methylbenzenesulfonyl chloride under ultrasonication in dichloromethane (DCM) with DMAP as a catalyst to enhance regioselectivity .
Final Coupling : Attach the 4-chlorobenzyl group via nucleophilic substitution or amidation.
Characterization : Use -NMR and -NMR to confirm substituent positions (e.g., δ 7.41 ppm for aromatic protons in the chlorobenzyl group) . IR spectroscopy verifies sulfonamide (S=O stretching at ~1150–1350 cm) and amide (C=O at ~1650 cm) bonds. Mass spectrometry and elemental analysis validate molecular weight and purity .
Advanced: How can reaction yields be optimized for the sulfonamido functionalization step?
Methodological Answer:
Key optimizations include:
- Catalyst Selection : DMAP (4-dimethylaminopyridine) improves nucleophilicity and accelerates sulfonamido bond formation .
- Ultrasonication : Applying ultrasound reduces reaction time from hours to minutes by enhancing mixing and energy transfer .
- Solvent Choice : Anhydrous DCM minimizes side reactions, while THF is preferred for acylation steps due to its compatibility with sodium dispersions .
- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acylation) to prevent decomposition.
Basic: What spectroscopic and computational techniques resolve structural ambiguities?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., centrosymmetric head-to-tail interactions observed in similar sulfonamides) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, particularly for thiazole and benzyl groups .
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .
- LogP Analysis : Assess hydrophobicity via HPLC or computational tools (e.g., PubChem-derived logP ~3.2 for related compounds) .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products during long-term incubations .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity (>95% by HPLC) .
Basic: What are critical safety considerations during synthesis?
Methodological Answer:
- Chloroacetamide Handling : Use fume hoods and PPE (gloves, goggles) due to toxicity (H303+H313+H333 warnings) .
- Waste Disposal : Quench sodium residues with isopropanol before aqueous disposal .
- Crystallization Safety : Avoid inhalation during solvent evaporation (e.g., ethanol/water mixtures) .
Advanced: How to design SAR studies targeting the thiazole-sulfonamido scaffold?
Methodological Answer:
- Core Modifications : Replace 4-chlorobenzyl with fluorinated or bulky groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Sulfonamido Bioisosteres : Test carbamates or ureas to evaluate hydrogen-bonding requirements .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize targets like CDK9 or antimicrobial enzymes .
- Activity Cliffs : Synthesize analogs with single-substituent changes (e.g., methyl → ethyl) to map potency trends .
Basic: What are validated purification methods for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals (>98%) .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:2) for intermediates; monitor by TLC (R ~0.4) .
- HPLC : Apply C18 columns with acetonitrile/water gradients (retention time ~12 min at 254 nm) .
Advanced: How to assess metabolic stability in preclinical models?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (aim for >10% unbound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
